- High-yielding cleavage of (aryloxy) acetatesEuropean Journal of Organic Chemistry, 2008, (2), 337-342,
Cas no 940-64-7 (2-(4-methylphenoxy)acetic acid)
940-64-7 structure
2-(4-methylphenoxy)acetic acid Properties
Names and Identifiers
-
- (4-Methylphenoxy)acetic acid
- 4-Methylphenoxyacetic acid
- (p-Tolyloxy)-acetic acid
- 2-(4-Methylphenoxy)acetic acid
- Aceticacid, (4-methylphenoxy)- (9CI)
- Acetic acid, (p-tolyloxy)- (6CI,7CI,8CI)
- 2-p-Tolyloxyacetic acid
- NSC 38176
- p-(Tolyloxy)acetic acid
- p-Methylphenoxyacetic acid
- 2-(p-tolyloxy)acetic acid
- acetic acid, (4-methylphenoxy)-
- WWY23322IK
- SFTDDFBJWUWKMN-UHFFFAOYSA-N
- p-Toloxyacetic acid
- p-tolyloxy-acetic acid
- Enamine_002060
- 4-methyl-phenoxyacetic acid
- ARONIS006939
- 2-(4-Methylphenoxy)acetic acid (ACI)
- Acetic acid, (4-methylphenoxy)- (9CI)
- Acetic acid, (p-tolyloxy)- (6CI, 7CI, 8CI)
- +Expand
-
- MFCD00014365
- SFTDDFBJWUWKMN-UHFFFAOYSA-N
- 1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
- O=C(COC1C=CC(C)=CC=1)O
- 2047591
Computed Properties
- 166.06300
- 1
- 3
- 3
- 166.063
- 12
- 148
- 0
- 0
- 0
- 0
- 0
- 1
- 1.9
- nothing
- 0
- 46.5
Experimental Properties
- 1.45840
- 46.53000
- 297.2°C at 760 mmHg
- 138.0 to 142.0 deg-C
- 120°C
- Not determined
- Not determined
- 222(EtOH)(lit.)
2-(4-methylphenoxy)acetic acid Security Information
- GHS07
- 3
- S26-S37/39
- R36/37/38
- Xi
- NONH for all modes of transport
- H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- warning
- 36/37/38
- Warning
- IRRITANT
2-(4-methylphenoxy)acetic acid Customs Data
- 2918990090
-
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(4-methylphenoxy)acetic acid Price
2-(4-methylphenoxy)acetic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
Reference
- Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitorsBioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; heated; rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Reference
- Microwave irradiation-promoted synthesis of aryloxy acetic acidsChemical Research in Chinese Universities, 2004, 20(2), 213-215,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium chloride Solvents: Water
Reference
- Palladium-catalyzed cross coupling of organohalostannanes with aryl halides in aqueous mediumRussian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2000, 70(1), 57-63,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 12 h, rt
Reference
- Formononetin derivative, preparation method, and medicinal use thereof, China, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Synthesis and antimicrobial activity of novel pyrazolone and pyrazole analogues containing benzimidazole moietyResearch Journal of Pharmaceutical, 2015, 6(4), 704-716,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Preparation of isoflavone amide derivatives for treatment of hyperlipemia, obesity or type 2 diabetes, China, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 - 15 min, pH 9 - 10, rt; pH 9 - 10, rt → 90 °C; 3 h, pH 9 - 10, 80 - 90 °C
Reference
- Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unitYouji Huaxue, 2006, 26(11), 1571-1575,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Reference
- Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome InhibitorsJournal of Medicinal Chemistry, 2013, 56(10), 3783-3805,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; overnight, reflux
Reference
- Preparation of N-(oxadiazolylmethyl) phenoxy acetamide derivatives as proteasome inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 8 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
Reference
- Design, docking, synthesis, and characterization of novel N'(2-phenoxyacetyl) nicotinohydrazide and N'(2-phenoxyacetyl)isonicotinohydrazide derivatives as anti-inflammatory and analgesic agentsJournal of Molecular Structure, 2022, 1247,,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Platinum , Lead nitrate , Cadmium nitrate Solvents: Water ; rt → 40 °C
1.2 Reagents: Oxygen ; 0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Oxygen ; 0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Reference
- Method for preparation of aryloxycarboxylic acid raw pesticide from aryloxy alcohol, China, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, reflux; reflux → 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Reference
- Preparation of heterocyclic oxyacetamide herbicide, China, , ,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 13; 1 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Reference
- Aryl-substituted piperazine carbonyl derivatives useful in treatment of ischemic stroke and their preparation, China, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 90 - 95 °C
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
Reference
- Synthesis and herbicidal activity of N-(4,6-dimethoxy-2-pyrimidinyl)-2-(aryloxy)acetamideHuaxue Shijie, 2005, 46(12), 741-744,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide , Polyethylene glycol Solvents: Dimethylformamide ; 4 h
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide , Water ; 3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide , Water ; pH 3 - 4, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide , Water ; 3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide , Water ; pH 3 - 4, rt
Reference
- A rapid and high-yield synthesis of aryloxyacetic acids in one pot under microwave irradiation and phase transfer catalysis conditionsIndian Journal of Chemistry, 2006, (5), 1312-1314,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 60 min, 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Reference
- Facile hydrolysis of esters with KOH-methanol at ambient temperatureMonatshefte fuer Chemie, 2004, 135(1), 83-87,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sodium carbonate , Potassium iodide Solvents: Polyethylene glycol
1.2 -
1.2 -
Reference
- Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivativesYouji Huaxue, 2008, 28(6), 1083-1086,
Synthetic Circuit 20
2-(4-methylphenoxy)acetic acid Raw materials
- Ethylene Glycol Mono-p-tolyl Ether
- 2-(4-Iodophenoxy)acetic Acid
- Acetic acid,2-(4-methylphenoxy)-, methyl ester
- Ethyl (p-tolyloxy)acetate
- Stannane, tribromomethyl-
2-(4-methylphenoxy)acetic acid Preparation Products
2-(4-methylphenoxy)acetic acid Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:940-64-7)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:940-64-7)
A LA DING
anhua.mao@aladdin-e.com
2-(4-methylphenoxy)acetic acid Related Literature
-
1. Crystal and molecular structure of alnuserol, a new 11-hydroxylated C31 dammarane-type triterpene from Alnus serrulatoidesToshifumi Hirata,Takayuki Suga J. Chem. Soc. Perkin Trans. 2 1978 347
-
Yong Gao,Ruirui Hua,Hongquan Yin,Fu-Xue Chen Org. Chem. Front. 2023 10 2538
-
3. Index of subjects, 1948
-
4. 158. The synthesis of thyroxine and related substances. Part XII. The preparation of some simple analogues of thyroxineJ. H. Barnes,J. Elks,F. F. Stephens,G. J. Waller J. Chem. Soc. 1953 764
-
5. Index of subjects, 1939
-
M. Ilkaeva,I. Krivtsov,E. Bartashevich,S. A. Khainakov,J. R. García,E. Díaz,S. Ordó?ez Green Chem. 2017 19 4299
Recommended suppliers
Amadis Chemical Company Limited
(CAS:940-64-7)2-(4-methylphenoxy)acetic acid
99%
100g
240.0